![molecular formula C9H12N2O5 B2950748 (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 1155106-03-8](/img/structure/B2950748.png)
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid
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Overview
Description
“(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid” is a compound with the IUPAC name tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate . It has a molecular weight of 268.31 . The compound is a white solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The linear formula of the compound is C13H20N2O4 . The InChI code is 1S/C13H20N2O4/c1-12(2,3)19-9(16)8-4-6-13(7-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 268.31 . The linear formula is C13H20N2O4 , and the InChI code is 1S/C13H20N2O4/c1-12(2,3)19-9(16)8-4-6-13(7-5-8)10(17)14-11(18)15-13/h8H,4-7H2,1-3H3,(H2,14,15,17,18) .Scientific Research Applications
Drug Design and Synthesis
Compounds with similar structures have been used as pharmacophores in drug design due to their stability and bioisosteric properties .
Biological Activity Studies
The related heterocyclic compounds have been studied for their biological activities, which could imply potential use in biochemical assays or as part of therapeutic agents .
Material Science
Given its unique structure, this compound may be of interest in material science research, particularly in the synthesis of new materials with specific properties .
Chemical Synthesis
The compound could serve as an intermediate or a building block in the synthesis of more complex molecules .
Analytical Chemistry
It may be used as a standard or reagent in analytical chemistry applications to understand chemical reactions and mechanisms .
Heterocyclic Compound Research
The compound’s diazaspiro structure suggests it could be relevant in research focused on heterocyclic compounds and their applications .
Mechanism of Action
Target of Action
The primary target of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate for energy production .
Mode of Action
It is known that many compounds interact with their targets by binding to specific sites, leading to changes in the target’s activity
Biochemical Pathways
The compound’s interaction with glycogen phosphorylase can affect the glycogenolysis pathway . This pathway is responsible for the breakdown of glycogen into glucose-1-phosphate, which can then be converted into glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway for further metabolism . Changes in this pathway can have downstream effects on energy production and glucose regulation.
Result of Action
The result of the compound’s action on its target and the subsequent effects on the glycogenolysis pathway could potentially influence energy production and glucose regulation . .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s action can be influenced by the biological environment, including the specific cell type, the presence of other signaling molecules, and the overall physiological state of the organism .
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-6(13)5-11-7(14)9(10-8(11)15)1-3-16-4-2-9/h1-5H2,(H,10,15)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLTVDQMWUFENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid |
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